17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE
Overview
Description
17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE is a complex organic compound belonging to the hopanoid family. Hopanoids are pentacyclic triterpenoids that are structurally similar to steroids and are found in the cell membranes of certain bacteria. These compounds play a crucial role in stabilizing bacterial cell membranes, much like cholesterol does in eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE typically involves the cyclization of squalene, a linear triterpene, through a series of enzymatic reactions. The process begins with the cyclization of squalene to form the hopane skeleton, followed by various modifications to introduce the specific stereochemistry and functional groups .
Industrial Production Methods: Industrial production of hopanoids, including this compound, often relies on microbial fermentation. Certain bacteria, such as cyanobacteria and methanotrophic bacteria, are known to produce hopanoids naturally. These bacteria can be cultured under controlled conditions to produce large quantities of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .
Scientific Research Applications
17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE has a wide range of applications in scientific research:
Chemistry: Used as a biomarker to study ancient biological processes and environmental conditions.
Biology: Plays a role in stabilizing bacterial cell membranes, making it a subject of interest in microbiology.
Industry: Used in the production of biofuels and other biotechnological applications
Mechanism of Action
The mechanism of action of 17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE involves its incorporation into bacterial cell membranes, where it helps to maintain membrane integrity and fluidity. This is achieved through interactions with other membrane lipids and proteins, which stabilize the membrane structure and protect against environmental stress .
Comparison with Similar Compounds
17beta(H),21alpha(H)-HOPANE: Another hopanoid with a similar structure but different stereochemistry.
Hopanoic Acid: A derivative of hopane with an additional carboxylic acid group.
2-Methylhopane: A hopanoid with a methyl group at the C-2 position
Uniqueness: 17beta(H),21alpha(H)-(22R)-TETRAKISHOMOHOPANE is unique due to its specific stereochemistry and the presence of four additional carbon atoms compared to the parent hopane structure. This gives it distinct physical and chemical properties, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-[(2R)-heptan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H60/c1-9-10-11-13-24(2)25-16-21-31(5)26(25)17-22-33(7)28(31)14-15-29-32(6)20-12-19-30(3,4)27(32)18-23-34(29,33)8/h24-29H,9-23H2,1-8H3/t24-,25+,26+,27+,28-,29-,31+,32+,33-,34-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOUVXJORMEENT-ZXKTWIHESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H60 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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